2-[(oxetan-3-yl)amino]benzoic acid
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Overview
Description
2-[(Oxetan-3-yl)amino]benzoic acid is a compound that features a benzoic acid moiety linked to an oxetane ring through an amino group The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(oxetan-3-yl)amino]benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This process involves the following steps:
Formation of Methyl 2-(oxetan-3-ylidene)acetate: This is achieved through the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The methyl 2-(oxetan-3-ylidene)acetate is then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-[(Oxetan-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxetane-derived aldehydes or ketones, while substitution reactions can yield a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Oxetan-3-yl)amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a valuable motif in drug design due to its stability and ability to modulate the physicochemical properties of drug molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: Its derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(oxetan-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Azetidine Derivatives: These compounds also contain a four-membered ring but with a nitrogen atom instead of oxygen.
Oxetane-Containing Nucleoside Analogues: These compounds are used in medicinal chemistry for their unique properties and potential therapeutic applications.
Uniqueness: 2-[(Oxetan-3-yl)amino]benzoic acid is unique due to the presence of both the oxetane ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1504817-15-5 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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